1-Fluoro-3-(1-isocyanatocyclopropyl)benzene
Description
1-Fluoro-3-(1-isocyanatocyclopropyl)benzene is an organic compound with the molecular formula C10H8FNO and a molecular weight of 177.18 g/mol This compound features a benzene ring substituted with a fluoro group and a cyclopropyl group bearing an isocyanate functional group
Properties
Molecular Formula |
C10H8FNO |
|---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
1-fluoro-3-(1-isocyanatocyclopropyl)benzene |
InChI |
InChI=1S/C10H8FNO/c11-9-3-1-2-8(6-9)10(4-5-10)12-7-13/h1-3,6H,4-5H2 |
InChI Key |
AAAAROORUIPXFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)F)N=C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Fluoro-3-(1-isocyanatocyclopropyl)benzene typically involves the following steps:
Fluorination: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Isocyanate Formation: The isocyanate group can be introduced by reacting the corresponding amine with phosgene or triphosgene under controlled conditions.
Chemical Reactions Analysis
1-Fluoro-3-(1-isocyanatocyclopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Addition Reactions: The isocyanate group can react with nucleophiles like alcohols or amines to form urethanes or ureas.
Cycloaddition Reactions: The cyclopropyl group can participate in cycloaddition reactions, forming larger ring systems.
Scientific Research Applications
1-Fluoro-3-(1-isocyanatocyclopropyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(1-isocyanatocyclopropyl)benzene involves its reactive functional groups:
Isocyanate Group: The isocyanate group can react with nucleophiles, leading to the formation of stable covalent bonds with proteins or other biomolecules.
Fluoro Group: The fluoro group can influence the compound’s electronic properties, affecting its reactivity and interactions with molecular targets.
Cyclopropyl Group: The cyclopropyl group can participate in ring-opening reactions, leading to the formation of reactive intermediates.
Comparison with Similar Compounds
1-Fluoro-3-(1-isocyanatocyclopropyl)benzene can be compared with other similar compounds:
1-Fluoro-4-(1-isocyanatocyclopropyl)benzene: This compound has a similar structure but with the fluoro group in a different position, leading to different reactivity and applications.
This compound:
Biological Activity
1-Fluoro-3-(1-isocyanatocyclopropyl)benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : CHFNO
- Molecular Weight : 205.23 g/mol
- CAS Number : 1536854-55-3
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The isocyanate group is known for its electrophilic nature, allowing it to react with nucleophiles in biological systems, which can lead to diverse pharmacological effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cellular pathways involved in cancer progression. For instance, it has shown potential as an inhibitor of the Sonic Hedgehog pathway, which is implicated in various cancers such as basal cell carcinoma and medulloblastoma .
- Enzyme Inhibition : The compound has been explored for its role as an inhibitor of glucosylceramide synthase (GCS), which is relevant in the treatment of lysosomal storage diseases .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- In Vitro Studies : In vitro assays have demonstrated that the compound can significantly reduce cell viability in cancer cell lines, indicating its potential as a therapeutic agent. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in reducing tumor growth. Results indicate a marked decrease in tumor size compared to control groups, suggesting effective bioavailability and action within living organisms.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
